Nonanal-d18
Description
The Role of Stable Isotope Labeling in Advanced Analytical Methodologies
Stable isotope labeling, primarily through the incorporation of deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a cornerstone technique in analytical chemistry creative-proteomics.comsymeres.commusechem.com. These non-radioactive isotopes serve as unique markers that can be readily distinguished from their naturally occurring counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy creative-proteomics.comsymeres.commusechem.comclearsynth.comnih.gov.
Beyond their role as internal standards, stable isotopes are also employed for tracing metabolic pathways, elucidating reaction mechanisms, and studying drug metabolism and pharmacokinetics (DMPK) symeres.comnih.govcreative-proteomics.comresearchgate.netresearchgate.net. The kinetic isotope effect, where the rate of a chemical reaction involving a heavier isotope is slower than that involving a lighter isotope, can provide valuable insights into reaction pathways symeres.comresearchgate.net.
Nonanal-d18 as a Key Deuterated Alkanal in Scientific Inquiry
This compound is the fully deuterated analog of nonanal (B32974), a saturated nine-carbon aldehyde with the chemical formula C₉H₁₈O nih.govontosight.ai. In this compound, all 18 hydrogen atoms in the nonanal molecule have been replaced by deuterium atoms sigmaaldrich.comlgcstandards.comlgcstandards.com. This extensive deuteration results in a molecular weight of approximately 160.35 g/mol for this compound, compared to 142.24 g/mol for non-deuterated nonanal nih.govsigmaaldrich.comlgcstandards.com.
The incorporation of deuterium at all positions makes this compound an ideal internal standard for the quantitative analysis of nonanal itself or other related compounds, particularly in GC-MS and LC-MS applications clearsynth.comscispace.comcoresta.orgmedchemexpress.com. Its chemical properties are nearly identical to those of nonanal, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation by mass spectrometry clearsynth.comscispace.comnih.gov. Deuterated aldehydes, in general, are valuable synthetic building blocks for creating complex deuterated molecules, including pharmaceuticals, due to the stability of the C-D bond and the potential to influence pharmacokinetic properties researchgate.netresearchgate.netarizona.edu.
Scope and Significance of this compound Research Applications
This compound finds its primary utility as a precisely defined internal standard in analytical chemistry. Its applications span several research areas where the accurate quantification of nonanal or related aldehydes is critical.
Environmental Analysis: Nonanal can be present in environmental samples, and its accurate measurement is important for monitoring air quality or the presence of specific pollutants. This compound serves as a reliable standard for these analyses musechem.comclearsynth.comscispace.com.
Food and Beverage Industry: Nonanal contributes to the aroma profile of various food products and can be an indicator of lipid oxidation. This compound aids in the precise quantification of nonanal in food matrices for quality control and research purposes ontosight.ai.
Fragrance Industry: Nonanal is used in the fragrance industry, and its concentration in formulations needs to be accurately controlled nih.gov.
Metabolomics and Biochemistry: While nonanal itself is a metabolite observed in biological systems nih.gov, this compound can be used as an internal standard in studies investigating metabolic pathways where aldehydes play a role, or as a reference standard for analytical method development musechem.comclearsynth.com.
Pharmaceutical Research: Deuterated compounds are increasingly used in drug discovery and development to study drug metabolism, pharmacokinetics, and to potentially improve drug efficacy and half-life symeres.comresearchgate.netresearchgate.netarizona.edu. While this compound is primarily used as an analytical standard, the broader class of deuterated aldehydes are recognized as valuable synthetic building blocks for creating deuterated drug candidates arizona.edu.
The significance of this compound lies in its ability to enhance the reliability and accuracy of analytical measurements, contributing to more robust scientific findings in diverse fields.
Properties
CAS No. |
1466552-36-2 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
160.352 |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-octadecadeuteriononan-1-one |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |
InChI Key |
GYHFUZHODSMOHU-PBYHGZINSA-N |
SMILES |
CCCCCCCCC=O |
Synonyms |
Nonanaldehyde-d18; Aldehyde C 09-d18; Aldehyde C 9-d18; NSC 5518-d18; Nonaldehyde-d18; Nonanoic Aldehyde-d18; Nonylaldehyde-d18; Nonylic Aldehyde-d18; Pelargonaldehyde-d18; Pelargonic Aldehyde-d18; n-Nonanal-d18; n-Nonylaldehyde-d18; |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment for Nonanal D18
Overview of Deuteration Strategies for Aliphatic Aldehydes
The introduction of deuterium (B1214612) into aliphatic aldehydes like nonanal (B32974) can be accomplished through various methods, broadly categorized into hydrogen isotope exchange and targeted catalytic processes. These methods are crucial for producing isotopically labeled standards for use in mass spectrometry-based assays and for mechanistic studies. wikipedia.orgchemspider.com
Hydrogen Isotope Exchange (HIE) represents a direct and efficient approach for deuterium incorporation, as it often circumvents the need for pre-functionalization of the substrate molecule. researchgate.net This process involves the exchange of hydrogen atoms with deuterium atoms from a deuterium source, such as deuterium oxide (D₂O).
Base-catalyzed exchange reactions are a common method for achieving deuteration at the α-position (the carbon adjacent to the carbonyl group) of enolizable aldehydes. ub.edu For a compound like nonanal, this involves the formation of an enolate intermediate in the presence of a base and a deuterium source, leading to the replacement of the α-protons with deuterium. To achieve the perdeuterated state of Nonanal-d18, where all hydrogens on the aliphatic chain are replaced, more rigorous exchange conditions or multi-step processes would be necessary, often involving high temperatures and pressures in the presence of heavy water. google.com
Modern synthetic organic chemistry offers several catalytic methods for more controlled and selective deuterium incorporation. These processes are often milder and more efficient than traditional exchange methods.
Transition-Metal Catalysis : Homogeneous catalysts, such as certain ruthenium complexes, can facilitate the direct deuteration of the formyl C-H bond of aldehydes using D₂O as the deuterium source. nih.gov This method is highly specific for the aldehyde group.
Organocatalysis : N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts that promote a reversible hydrogen-deuterium exchange reaction at the formyl position of various aldehydes, including aliphatic ones. researchgate.net This technique utilizes D₂O and can achieve high levels of deuterium incorporation (>90%) under mild conditions, making it a practical choice for synthesizing C-1 deuterated aldehydes. pharmaffiliates.com
Photocatalysis : Visible-light-mediated photocatalysis, sometimes in conjunction with thiol catalysts, provides another mild and general protocol for the deuteration of aldehydes in D₂O. researchgate.net This radical-based approach can be highly efficient and show excellent functional group tolerance. researchgate.net
For the synthesis of fully deuterated this compound, a combination of strategies might be employed, or a synthetic route starting from deuterated precursors, such as the reduction of a fully deuterated carboxylic acid derivative (e.g., nonanoyl-d17 chloride) with a deuteride (B1239839) reagent (e.g., lithium aluminum deuteride).
Optimization of Synthetic Yields and Isotopic Purity for this compound
The following interactive table shows hypothetical results from an optimization study for a generic aliphatic aldehyde deuteration, reflecting the type of data researchers would collect to determine the best synthetic conditions.
| Experiment ID | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Chemical Yield (%) | Isotopic Purity (%) |
| 1 | RuHCl(CO)(PPh₃)₃ | D₂O | 80 | 12 | 75 | 92 |
| 2 | RuHCl(CO)(PPh₃)₃ | D₂O | 100 | 12 | 78 | 95 |
| 3 | NHC | D₂O | 60 | 24 | 85 | 98 |
| 4 | NHC | D₂O | 80 | 24 | 82 | 97 |
| 5 | Photocatalyst | D₂O | 25 | 48 | 90 | 99 |
| 6 | Photocatalyst | D₂O | 25 | 72 | 88 | 99 |
This table is illustrative and represents typical data for optimizing the deuteration of aliphatic aldehydes.
From such a study, researchers could conclude that the photocatalytic method (Experiment 5) provides the optimal balance of high chemical yield and exceptional isotopic purity under mild conditions. Further optimization would involve fine-tuning catalyst loading and reactant concentrations.
Analytical Characterization of Deuterium Enrichment in this compound
Once synthesized, the precise level of deuterium enrichment and structural integrity of this compound must be confirmed. This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. rsc.orgnih.gov The molecular weight of natural abundance nonanal (C₉H₁₈O) is approximately 142.24 g/mol . nih.gov For the fully deuterated this compound (C₉D₁₈O), the expected molecular weight would be approximately 160.35 g/mol . chemspider.compharmaffiliates.com By analyzing the molecular ion cluster in the mass spectrum, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be determined, allowing for a precise calculation of the average isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the location of deuterium atoms.
¹H NMR : In the proton NMR spectrum of a highly enriched this compound sample, the characteristic signals for the aldehydic proton (typically around 9.6-9.8 ppm) and the aliphatic protons (around 0.9-2.5 ppm) would be almost entirely absent. The degree of disappearance of these signals provides a direct measure of the isotopic purity.
²H NMR (Deuterium NMR) : A deuterium NMR spectrum would show signals corresponding to the chemical shifts of the deuterium atoms, confirming their incorporation into the molecule. The integration of these signals can be used to quantify the deuterium content at different positions within the molecule.
Together, these analytical techniques provide a comprehensive characterization of the synthesized this compound, confirming its molecular structure and quantifying the success of the isotopic enrichment process. rsc.org
Nonanal D18 As a Reference Standard in Quantitative Analytical Chemistry
Principles of Isotope Dilution Mass Spectrometry (IDMS) Employing Nonanal-d18
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes a known amount of a stable isotope-labeled analog of the analyte (the "spike") added to the sample. After thorough mixing and equilibration, the ratio of the natural analyte to the spiked analyte is measured using mass spectrometry. This method is considered a primary method of measurement due to its inherent ability to correct for losses during sample preparation and variations in instrument response nerc.ac.ukepa.govup.ac.zaresearchgate.net. This compound is an ideal spike for the quantification of nonanal (B32974) via IDMS.
Compensation for Matrix Effects in Complex Biological and Environmental Samples
Complex sample matrices, prevalent in biological and environmental analyses, often contain numerous compounds that can suppress or enhance the ionization efficiency of the target analyte in the mass spectrometer. These phenomena are known as matrix effects chromatographyonline.comnih.gov. By adding this compound to the sample, it experiences the same matrix effects as nonanal. Since the mass spectrometer can differentiate between nonanal and this compound based on their mass-to-charge ratio (m/z), the ratio of the analyte to the internal standard remains constant despite the matrix-induced signal alterations. This effectively compensates for the matrix effects, ensuring that the quantification is not skewed by the sample's composition chromatographyonline.comlabmate-online.comclearsynth.comcanada.camdpi.com. For instance, in the analysis of lipid peroxidation products in biological tissues, the use of specific deuterated standards like this compound improved accuracy by mitigating differences in extraction and derivatization efficiencies compared to using a single, non-specific internal standard nih.gov.
Enhancement of Measurement Precision and Accuracy in Trace Analysis
The inherent variability in analytical procedures, from sample handling to instrument performance, can significantly impact the precision and accuracy of results, especially when dealing with analytes present at very low concentrations (trace levels). IDMS, using a stable isotope-labeled standard like this compound, directly addresses these issues. The method relies on the ratio of the analyte to the internal standard, which is largely independent of variations in sample volume injected or ionization efficiency epa.gov. This approach leads to substantial improvements in precision, often achieving relative standard deviations (RSDs) of less than 1% for isotope ratio measurements epa.gov. In one comparative study, the use of a deuterated spike improved the precision of quantification by approximately four-fold compared to a non-deuterated internal standard capes.gov.br. Such enhancements are critical for reliable trace analysis, where even small errors can lead to significant deviations from the true value.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development with this compound
GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. This compound is an excellent internal standard for GC-MS analysis of nonanal due to its similar physicochemical properties, ensuring comparable chromatographic behavior and mass spectrometric response characteristics, apart from the mass difference.
Optimization of Chromatographic Separation for Aldehyde Analytes
Effective use of an internal standard in GC requires that the standard co-elutes with, or elutes very close to, the target analyte. This compound, being a deuterated analog of nonanal, shares similar polarity, boiling point, and vapor pressure, which promotes similar interactions with the GC stationary phase and mobile phase (carrier gas) restek.comgcms.czlibretexts.org. Method development involves optimizing GC parameters such as column stationary phase, temperature program, carrier gas flow rate, and injection technique to achieve baseline separation or near co-elution of nonanal and this compound. This ensures that any variations affecting the analyte's chromatographic performance also affect the internal standard similarly, maximizing the effectiveness of the correction restek.comelementlabsolutions.com. For instance, selecting a GC column with appropriate polarity and optimizing the temperature gradient can resolve aldehydes from other compounds and ensure consistent retention times for the analyte and its deuterated standard restek.comgcms.czlibretexts.org.
Mass Spectrometric Detection and Quantification Parameters for this compound Internal Standards
In GC-MS, this compound is quantified by monitoring specific mass-to-charge (m/z) transitions that are unique to the deuterated molecule. Nonanal (C9H18O) has a nominal molecular weight of 142 Da, while this compound (C9D18O) has a nominal molecular weight of 160 Da. This mass difference allows for selective detection. Typically, Electron Ionization (EI) is used, and specific ions characteristic of nonanal and this compound are monitored using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes. The ratio of the peak area or intensity of the analyte to that of this compound is then used to calculate the analyte's concentration chromatographyonline.comup.ac.zanih.govnih.gov.
Table 1: Representative Mass Spectrometric Detection Parameters
| Analyte | Molecular Formula | Nominal Molecular Weight (Da) | Typical m/z for Quantification (Example Ions) |
| Nonanal | C9H18O | 142 | e.g., 57, 82, 113 |
| This compound | C9D18O | 160 | e.g., 65, 88, 121 |
Note: Specific m/z values depend on fragmentation patterns and ionization methods, but the principle is to select ions that differ by the mass of the deuterium (B1214612) atoms.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications of this compound
Similar to GC-MS, this compound is also effectively employed as an internal standard in LC-MS analyses for the quantification of nonanal. LC-MS is particularly useful for compounds that are less volatile or thermally labile than those typically analyzed by GC. The principles of using this compound in LC-MS mirror those in GC-MS: it is added to the sample to compensate for matrix effects and variations in sample injection and ionization efficiency chromatographyonline.comlabmate-online.comnih.gov.
The deuterated standard is expected to have similar retention times and ionization efficiencies (apart from the mass shift) as nonanal when analyzed by LC-MS. This allows for accurate quantification by monitoring the ratio of the nonanal signal to the this compound signal. This approach is crucial for achieving reliable quantitative results in complex biological fluids or environmental extracts analyzed by LC-MS chromatographyonline.comlabmate-online.comnih.gov.
Table 2: Illustrative Precision Improvement with this compound as Internal Standard
| Analytical Method / Standard Used | Relative Standard Deviation (RSD) | Notes |
| GC-MS (No Standard) | ~18% | Based on peak area response without internal standardization capes.gov.br |
| GC-MS (Non-Deuterated IS) | ~12% | Using a chemically similar, non-deuterated internal standard capes.gov.br |
| GC-MS (this compound IS) | ~3% | Significant improvement in precision using a deuterated internal standard capes.gov.br |
| IDMS (General Principle) | ≤0.25% | Achievable precision for isotope ratio measurements in IDMS epa.gov |
| GC-MS/MS (this compound IS) | 1.3-9.9% | Intra-day and inter-day precision for aldehydes in exhaled breath condensate nih.gov |
| GC-MS (Stable Isotope Dilution) | 3-22% | Long-term stability and precision for aldehydes in human serum nih.gov |
Note: Specific RSD values can vary significantly based on the exact analytical method, sample matrix, and instrument performance.
Table 3: Chromatographic Considerations for Nonanal and this compound
| Parameter | Nonanal | This compound | Significance for Internal Standardization |
| Chemical Structure | C9H18O | C9D18O | Identical chemical properties |
| Molecular Weight | ~142 Da | ~160 Da | Mass difference for MS detection |
| Polarity | Medium | Medium | Similar interaction with stationary phase |
| Volatility | Moderate | Moderate | Similar retention behavior in GC |
| Retention Time (GC) | Expected to be similar to this compound | Expected to be similar to Nonanal | Crucial for co-elution/close elution |
| Ionization Eff. | Similar to this compound (minor diff.) | Similar to Nonanal (minor diff.) | Minimal impact on ratio if similar |
| Matrix Interaction | Affected by matrix | Affected similarly by matrix | Key for matrix effect compensation |
Compound List
Nonanal
this compound
Advanced Research Applications of Nonanal D18 Across Disciplines
Environmental Chemical Analysis Utilizing Nonanal-d18
The presence of aldehydes in the environment is a significant concern due to their role in atmospheric chemistry and their potential as pollutants. researchgate.net this compound provides an indispensable tool for the accurate monitoring and study of these compounds in various environmental compartments.
Accurate measurement of volatile organic compounds (VOCs), including aldehydes, in environmental samples is crucial for assessing pollution levels and enforcing environmental regulations. routledge.com Aldehydes are found in air, water, and soil, originating from both natural and industrial sources. researchgate.net The technique of isotope dilution mass spectrometry (IDMS) is a gold-standard analytical method for quantification, and this compound is an ideal internal standard for this purpose.
In this method, a known quantity of this compound is added to an environmental sample before preparation and analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) after derivatization. researchgate.netnih.gov Because the deuterated standard behaves identically to the native (unlabeled) nonanal (B32974) during extraction and analysis, any sample loss affects both compounds equally. By measuring the ratio of native nonanal to the this compound standard in the mass spectrometer, the initial concentration of the pollutant in the sample can be calculated with high precision and accuracy, correcting for variations in sample recovery. nih.gov This approach is widely applied to matrices where complex compositions can interfere with simpler quantification methods. mdpi.comsemanticscholar.org
Table 1: Application of Isotope Dilution Analysis for Aldehydes in Environmental Matrices This table provides examples of how isotopically labeled standards, such as this compound, are used to quantify aldehydic pollutants in various environmental samples. The detection limits are representative of the high sensitivity achieved with these methods.
| Analyte | Environmental Matrix | Analytical Technique | Typical Limit of Detection (LOD) | Reference |
| Formaldehyde | Drinking Water | LC-MS | 0.097 µmol L⁻¹ | researchgate.net |
| Acetaldehyde (B116499) | Air | HPLC-UV | ~0.2 - 1.9 µg/m³ | researchgate.net |
| Various Aldehydes | Water | GC-MS | 0.12-0.34 µg/L | researchgate.net |
| Carbonyl Compounds | Air, Water, Soil | HPLC-UV, LC-MS | Not Specified | mdpi.comsemanticscholar.org |
Nonanal is a component of the atmosphere, and its reaction with oxidants like the hydroxyl radical (OH) and ozone (O₃) contributes to the formation of secondary organic aerosols (SOAs) and other atmospheric phenomena. nih.govnih.gov Understanding these reaction pathways is critical for accurate climate and air quality modeling. This compound is a powerful tracer for elucidating these complex mechanisms.
In laboratory studies, researchers use deuterated compounds to follow their transformation pathways without interference from other background compounds. For instance, studies on the ozonolysis of oleic acid, a common atmospheric aerosol component, have utilized d18-oleic acid. researchgate.netcopernicus.orgcopernicus.org The oxidation of d18-oleic acid at the double bond produces two deuterated products: d18-nonanal and deuterated nonanoic acid. researchgate.netcopernicus.org By tracking the formation and fate of d18-nonanal, scientists can determine reaction yields, identify subsequent products, and understand how these molecules partition between the gas and aerosol phases under various atmospheric conditions. copernicus.org
Research has also focused on the reaction between nonanal and the hydroxyl radical (OH), a primary daytime oxidant in the troposphere. nih.gov Laboratory measurements determined the rate constant for this reaction and showed that it can be a significant sink for nitrogen oxides (NOx), thereby influencing ozone formation. nih.gov
Table 2: Key Findings from the Atmospheric Oxidation Study of Nonanal This table summarizes experimental results from a laboratory study on the reaction of nonanal with the hydroxyl (OH) radical, a key process in atmospheric chemistry.
| Parameter | Value/Finding | Significance | Reference |
| OH + Nonanal Rate Constant | 3.6 (± 0.7) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Determines the atmospheric lifetime of nonanal with respect to OH oxidation. | nih.gov |
| Aldehydic H-atom Abstraction | 50 ± 6% | This pathway leads to the formation of peroxynonanyl nitrate, a NOx reservoir. | nih.gov |
| 1-nitrooxy octane (B31449) formation | Branching ratio of 0.40 ± 0.05 | A major product pathway that sequesters NOx, reducing its availability for ozone production. | nih.gov |
| Overall Impact | Effective NOx sink | The oxidation of nonanal often leads to the formation of organic nitrates, which removes NOx from active catalytic cycles. | nih.gov |
Food Science and Quality Assurance Applications of this compound
In food science, aldehydes are often associated with the aroma profile and the state of degradation of a product. researchgate.net Nonanal, in particular, is a well-known secondary product of lipid oxidation and is often a marker for rancidity in fat-containing foods. frontiersin.orgmdpi.com this compound provides the accuracy needed for quality assurance and research in the food industry. jnias.commak.ac.ugconestogac.on.ca
The sensory quality of many foods, such as cooking oils, snack foods, meats, and dairy products, is highly dependent on their volatile compound profile. nih.gov Lipid oxidation leads to the breakdown of unsaturated fatty acids, producing a range of volatile aldehydes, including nonanal, which can impart undesirable "rancid" or "stale" flavors even at very low concentrations. pan.olsztyn.pl
Food scientists use analytical techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to monitor these volatile compounds. pan.olsztyn.pl The use of this compound as an internal standard is crucial for obtaining accurate quantitative data on the concentration of nonanal and other aldehydes. usda.gov This allows for objective tracking of food quality during storage, evaluation of different packaging methods, and determination of shelf-life. For example, research on preserved egg yolks used lipidomics and flavoromics to trace the formation of nonanal from the degradation of specific fatty acids like oleic acid during the pickling process. nih.gov Similarly, studies have quantified the increase in aldehydes in products like fermented cucumbers and oat flakes upon exposure to oxygen as a measure of quality deterioration. pan.olsztyn.plusda.gov
Table 3: Nonanal as a Volatile Indicator in Various Food Products This table illustrates the role of nonanal as a key marker for lipid oxidation and quality changes in different food categories.
| Food Product | Precursor Molecule(s) | Significance of Nonanal | Reference |
| Peanut Oil | Oleic Acid | Formation indicates lipid oxidation, influenced by roasting temperature. | mdpi.com |
| Preserved Egg Yolk | Oleic Acid, Linoleic Acid | A characteristic volatile formed during pickling from lipid degradation. | nih.gov |
| Duck Meat | C20:4 Fatty Acids | Contributes to the flavor profile; formed from phospholipid oxidation. | frontiersin.org |
| Fermented Cucumbers | Unsaturated Fatty Acids | Increases upon exposure to oxygen, indicating non-enzymatic oxidation. | usda.gov |
| Oat Flakes | Polyunsaturated Fatty Acids | A major volatile compound formed during aging, indicating rancidity. | pan.olsztyn.pl |
Beyond simple monitoring, this compound is used in studies assessing the oxidative stability of foods and the efficacy of antioxidants. mdpi.comappetizerblog.comua.es By accurately quantifying the rate of nonanal formation under controlled conditions (e.g., accelerated aging at elevated temperatures), researchers can compare the stability of different formulations or the effectiveness of natural and synthetic antioxidants. mdpi.comacs.org For instance, a study on peanut oils demonstrated how different roasting temperatures affect the subsequent oxidative stability and the formation of volatile compounds like nonanal. mdpi.com
In the context of food authenticity, analytical methods are used to verify that a product matches its description, for example, regarding its geographical origin or production method. researchgate.netiaea.orgnih.gov While direct use of this compound for authenticity is less common, it plays a role as an internal standard in the broader "fingerprinting" of a food's volatile profile. This profile, which includes nonanal and many other compounds, can be characteristic of a specific origin or processing method. Isotope ratio mass spectrometry is a powerful tool for authenticity testing, and the use of labeled standards like this compound ensures the underlying quantitative data for such models is reliable. iaea.org
Mechanistic Studies in Organic and Bio-Organic Chemistry with this compound
The true power of isotopic labeling is realized in mechanistic studies, where the goal is to understand the step-by-step pathway of a chemical reaction. dss.go.thsu.sewalshmedicalmedia.com The deuterium (B1214612) atoms in this compound act as labels, allowing scientists to track the fate of the molecule or parts of it through complex transformations.
One of the clearest examples is in the atmospheric ozonolysis of deuterated oleic acid mentioned earlier. researchgate.netcopernicus.org When d18-oleic acid is cleaved by ozone, the formation of d18-nonanal confirms that the nine-carbon tail of the oleic acid molecule is the source of this aldehyde, while the other products are formed from the head portion of the fatty acid. copernicus.org This provides unambiguous evidence for the proposed reaction mechanism.
In bio-organic chemistry, deuterated compounds can be used to probe enzyme mechanisms. owlstonemedical.com For example, this compound has been used as a component of Exogenous Volatile Organic Compound (EVOC®) Probes. owlstonemedical.com In this strategy, a deuterated aldehyde is administered, and its conversion to the corresponding alcohol by aldoketoreductase (AKR) enzymes is monitored in breath samples. Since AKR enzymes can be upregulated in certain diseases like lung cancer, tracking the metabolism of D18-nonanal to D18-nonanol can serve as a non-invasive probe for enzyme activity and potential disease states. owlstonemedical.com The use of the deuterated form is essential to distinguish the probe's signal from naturally occurring, non-deuterated compounds in the body. owlstonemedical.com
Table 4: Examples of this compound in Mechanistic Research This table highlights how the isotopic label in this compound is leveraged to answer fundamental questions in different areas of chemistry.
| Research Area | Specific Application | Role of this compound | Key Insight Gained | Reference |
| Atmospheric Chemistry | Ozonolysis of d18-oleic acid | Product of the reaction | Unambiguously identified nonanal as a major product from the tail-end of oleic acid, confirming the cleavage mechanism. | researchgate.netcopernicus.orgcopernicus.org |
| Biomedical Research | EVOC® Probe for enzyme activity | Substrate for aldoketoreductase (AKR) | Enabled monitoring of AKR enzyme activity in vivo by tracking the conversion of D18-nonanal to D18-nonanol on breath. | owlstonemedical.com |
| Organic Chemistry | General Reaction Tracing | Isotopic Tracer | Allows chemists to follow the fate of the nonanal molecule through complex reaction sequences. | su.sewalshmedicalmedia.com |
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects
The substitution of hydrogen with its heavier isotope, deuterium, at a specific atomic position in a molecule can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. numberanalytics.comwikipedia.org this compound, a fully deuterated version of nonanal, serves as an exemplary substrate for such studies. The KIE arises because the greater mass of deuterium results in a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govprinceton.edu Consequently, more energy is required to break a C-D bond, which can slow down a reaction if this bond cleavage occurs during the rate-determining step. wikipedia.org
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step of the reaction. youtube.com For aldehydes like nonanal, many characteristic reactions involve the formyl C-H bond. By comparing the reaction rate of nonanal (kH) with that of nonanal deuterated at the aldehyde position (kD), researchers can calculate the KIE (kH/kD). A significant primary KIE value (typically > 2) provides strong evidence that the formyl C-H bond is being cleaved in the reaction's slowest step. princeton.edu For instance, in an E2 elimination reaction where a C-H bond is broken in the rate-determining step, the kH/kD can be as high as 6.7. princeton.edu
Conversely, a secondary KIE occurs when the isotopically labeled bond is not directly involved in bond-making or breaking but its spatial or electronic environment changes during the rate-determining step. wikipedia.org These effects are generally much smaller (kH/kD values are often between 0.7 and 1.5) but can still provide crucial details about the transition state structure. wikipedia.orgprinceton.edu The use of deuterated aldehydes is a well-established method for these mechanistic investigations. beilstein-journals.org
Table 1: Representative Kinetic Isotope Effect (KIE) Data for an Aldehyde Oxidation Reaction This table presents hypothetical data to illustrate the concept of KIE in a typical aldehyde reaction.
| Reactant | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication for Mechanism |
|---|---|---|---|
| Nonanal | kH = 9.8 x 10⁻⁴ | \multirow{2}{}{7.0} | \multirow{2}{}{C-H/C-D bond cleavage occurs in the rate-determining step.} |
Tracing Carbon Flow and Metabolic Pathways in Model Systems
Isotopically labeled compounds are indispensable tools for tracing the fate of molecules in complex biological systems. medchemexpress.com this compound, being a stable, non-radioactive labeled version of nonanal, is ideally suited for this purpose. medchemexpress.com The core principle of its use as a tracer lies in its distinct mass. When this compound is introduced into a model system, such as a cell culture or a whole organism, it follows the same metabolic pathways as its natural counterpart. However, it and any subsequent metabolites that retain the deuterium atoms can be unambiguously identified and quantified using mass spectrometry (MS). medchemexpress.comnih.gov
Mass spectrometry separates molecules based on their mass-to-charge ratio (m/z). Since this compound is significantly heavier than natural nonanal, it appears at a different m/z in a mass spectrum, allowing it to be clearly distinguished from the endogenous pool of the compound. owlstonemedical.com This enables researchers to track the flow of the labeled carbon skeleton through various metabolic transformations.
A specific research application involves the use of deuterated volatile organic compounds (VOCs), including D18-nonanal, as probes to investigate enzyme activity. owlstonemedical.com For example, aldehydes are often metabolized by aldo-keto reductase (AKR) enzymes into their corresponding alcohols. In a study related to lung cancer, D18-nonanal was administered to monitor AKR activity. owlstonemedical.com By tracking the disappearance of the D18-nonanal substrate and the appearance of its bioproduct, D18-nonanol, on breath samples, researchers can assess the rate of this specific metabolic conversion, providing insights into enzymatic function in healthy versus diseased states. owlstonemedical.com This stable isotope dilution technique, where a deuterated standard is used, improves the precision and accuracy of quantification in complex biological matrices. nih.gov
Table 2: Mass Spectrometric Tracking of this compound Metabolism Illustrates the mass difference used to trace the conversion of this compound to its alcohol metabolite.
| Compound | Molecular Formula | Isotopic Mass (amu) | Expected m/z in MS | Role in Study |
|---|---|---|---|---|
| This compound | C₉D₁₈O | 160.35 | 160.25 | Substrate Probe |
Theoretical and Computational Perspectives on Deuterated Aldehyde Behavior
Quantum Mechanical Calculations of Isotopic Effects on Reaction Kinetics
Quantum Mechanical (QM) calculations, including ab initio methods and Density Functional Theory (DFT), are fundamental tools for understanding kinetic isotope effects (KIEs) in chemical reactions involving deuterated aldehydes. KIEs quantify the change in reaction rate when an atom is replaced by one of its isotopes. This phenomenon arises primarily from differences in zero-point energies (ZPEs) and vibrational frequencies between isotopologues, as predicted by Transition State Theory (TST) wikipedia.orglibretexts.orgcsbsju.edunumberanalytics.com.
QM calculations allow for the precise determination of transition state structures, vibrational frequencies, and energy barriers for reactions. By comparing these parameters for a hydrogen-containing reactant versus its deuterated counterpart, the theoretical KIE can be calculated. These calculations are crucial for:
Elucidating Reaction Mechanisms: KIEs can identify the rate-determining step in a reaction and indicate whether a bond involving the isotopically substituted atom is broken or formed in this step (primary KIEs) or if changes in vibrational frequencies in the transition state influence the rate (secondary KIEs) wikipedia.orgcsbsju.edu.
Validating Experimental Data: Theoretical KIEs provide a benchmark against which experimental measurements can be compared, helping to confirm proposed reaction pathways or identify discrepancies that may point to factors like tunneling rsc.orgrsc.orgchemrxiv.org.
Predicting Reactivity: QM methods can predict KIEs for novel reactions or substituents, guiding experimental design and the synthesis of specifically labeled compounds rsc.orgrsc.org.
Studies have employed these methods to investigate various reactions involving aldehydes. For instance, calculations using DFT and TST have been used to model the Swern oxidation, highlighting the importance of basis set quality and solvent models for accurate KIE predictions rsc.orgrsc.orgchemrxiv.org. Similarly, research on the reactions of halogen atoms with acetaldehyde (B116499) has utilized QM methods to calculate rate coefficients and KIEs, providing values that align with experimental observations researchgate.net. The protonation of aldehydes has also been studied computationally, revealing secondary equilibrium isotope effects (EIEs) that offer insights into changes in bonding and electronic structure upon protonation github.io.
Table 5.1.1: Selected Kinetic Isotope Effects (KIEs) for Reactions Involving Deuterated Aldehydes
| Reaction System | Isotopic Substitution | Calculated/Measured KIE (kH/kD) | Method/Theory Used | Reference |
| Cl + CH3CHO | CH3CDO | 1.343 ± 0.023 | Conventional Transition State Theory | researchgate.net |
| Br + CH3CHO | CH3CDO | 3.98 ± 0.26 | Conventional Transition State Theory | researchgate.net |
| NO3 + Benzaldehyde | Benzaldehyde-α-d1 | 1.92 | Kinetic measurements, Theoretical calculations | copernicus.org |
| LiSIBP + Benzaldehyde | Benzaldehyde-d | 2.0 | Ab initio MO calculations, Experimental KIE | acs.org |
| Acetaldehyde protonation | Acetaldehyde-d | 0.83 (calculated EIE) | M06-2X/jun-cc-pVTZ | github.io |
| Benzaldehyde protonation | Benzaldehyde-d | 0.94 (experimental EIE) | Aqueous sulfuric acid | github.io |
| Benzaldehyde protonation | Benzaldehyde-d | 0.851 (calculated EIE) | M06-2X/jun-cc-pVTZ | github.io |
Molecular Dynamics Simulations of Deuterated Aldehyde Interactions in Chemical Systems
Molecular Dynamics (MD) simulations provide a powerful computational approach to investigate the dynamic behavior and interactions of molecules in condensed phases, including solvents, biological systems, and materials. By simulating the trajectories of atoms and molecules over time based on classical mechanics and force fields, MD can reveal information about solvation, diffusion, binding affinities, and conformational changes nih.govresearchgate.netmaterialsmodeling.orgnih.govaps.org.
While direct MD studies specifically detailing the interactions of Nonanal-d18 are not extensively detailed in the provided search snippets, the methodology is widely applicable to understanding the effects of deuteration on molecular interactions. The principles behind MD simulations allow for the investigation of how isotopic substitution might influence:
Solvation Shells and Hydration: MD simulations can model how deuterated aldehydes interact with solvent molecules, such as water. Differences in zero-point energies and vibrational frequencies due to deuteration can subtly alter hydrogen bonding strengths and the dynamics of solvation shells mdpi.com.
Intermolecular Binding: In biological or material science contexts, MD can simulate the binding of deuterated aldehydes to receptors, enzymes, or surfaces. Isotopic effects can influence binding affinities and the stability of complexes by altering non-covalent interactions or the conformational landscape mdpi.comnih.govchemrxiv.orgfu-berlin.de.
Diffusion and Transport: MD simulations can calculate diffusion coefficients, providing insights into how deuteration affects the mobility of aldehydes in various media. This is particularly relevant for understanding transport phenomena in complex systems nih.govaps.org.
Conformational Dynamics: MD can reveal how deuteration might influence the preferred conformations of an aldehyde or its interactions within a larger molecular assembly.
Although specific quantitative data for this compound's interactions via MD are limited in the reviewed literature, the general application of MD to study deuteration effects on molecular behavior is well-established nih.govresearchgate.netmdpi.comirb.hr. These simulations complement QM calculations by providing a dynamic, ensemble-averaged perspective on molecular behavior, offering a comprehensive view of how isotopic substitution impacts the properties and interactions of aldehydes in complex chemical environments.
Future Directions and Emerging Research Trajectories for Nonanal D18
Development of Next-Generation Analytical Platforms for Deuterated Aldehydes
The ongoing evolution of analytical instrumentation and methodologies presents significant opportunities for improving the detection, quantification, and utility of Nonanal-d18 and other deuterated aldehydes. Next-generation platforms are focusing on increasing sensitivity, specificity, throughput, and robustness, while simultaneously reducing sample preparation complexity and matrix effects.
High-resolution mass spectrometry (HRMS) techniques, such as Orbitrap and Time-of-Flight (TOF) mass analyzers, are increasingly being employed for aldehyde profiling. These platforms offer superior mass accuracy and resolution, enabling more confident identification and differentiation of analytes, even in complex mixtures mdpi.comcreative-proteomics.comnih.govnih.gov. Coupled with advanced derivatization strategies and chemical isotope labeling (CIL) approaches, HRMS allows for the simultaneous detection and quantification of multiple aldehydes, including their deuterated counterparts nih.govresearchgate.net. For instance, the development of CIL strategies using isotope-labeled derivatization reagents, such as deuterated 2,4-dinitrophenylhydrazine (B122626) (DNPH-d3), paired with UHPLC-HRMS, allows for efficient screening and identification of aldehydes and ketones in complex samples nih.gov.
Table 6.1: Comparison of Analytical Platform Capabilities for Aldehyde Analysis
| Analytical Platform | Key Features | Sensitivity (Typical LOQ) | Specificity | Throughput | Emerging Trends |
| GC-MS | Established, robust, suitable for volatile compounds | Moderate (ng/mL) | Good | Moderate | Improved detectors, faster run times |
| LC-MS/MS (QqQ) | High sensitivity and specificity via SRM, widely used for quantification | High (pg/mL) | Very Good | High | Automation, miniaturization, advanced derivatization |
| LC-HRMS | High mass accuracy, resolving power for identification and quantification | High (pg/mL) | Excellent | High | Ion mobility coupling, advanced data processing algorithms, untargeted profiling |
| IMS-MS | Additional separation dimension based on ion mobility | High | Excellent | Moderate | Integration with HRMS, improved ion mobility separation mechanisms |
Exploration of this compound in Advanced Multi-Omics Approaches
The integration of this compound into advanced multi-omics strategies represents a significant frontier for understanding complex biological systems. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular and organismal functions mdpi.comcreative-proteomics.comnih.gov. Stable isotope-labeled internal standards like this compound are critical for ensuring the accuracy and reliability of quantitative metabolomics, which is often a key component of these integrated studies.
Nonanal (B32974) is implicated in various metabolic pathways, particularly those related to lipid peroxidation and oxidative stress mdpi.comhmdb.cahealtheffects.org. By using this compound as an internal standard, researchers can accurately quantify nonanal levels within metabolomic datasets, providing crucial insights into metabolic flux and pathway dynamics. This is essential for understanding cellular responses to various stimuli, disease pathogenesis, and the impact of environmental factors. For example, in studies investigating oxidative stress, precise quantification of nonanal using this compound can help elucidate the extent of lipid damage and its downstream effects on cellular metabolism.
In lipidomics, this compound can serve as a standard to track the formation of nonanal from specific oxidized lipid species. In proteomics, while less direct, the quantification of nonanal might be correlated with protein modifications or cellular states that are concurrently analyzed. The integration of this compound into these multi-omics workflows allows for the robust validation of findings across different molecular layers, enhancing the confidence in identified biomarkers and mechanistic hypotheses. Future research will likely focus on developing standardized protocols for incorporating this compound into large-scale multi-omics studies, enabling more comprehensive systems biology analyses and biomarker discovery.
Table 6.2: Role of this compound in Multi-Omics Integration
| Omics Layer | Relevance of Nonanal Quantification | Role of this compound as Internal Standard | Potential Research Question |
| Metabolomics | Lipid peroxidation, oxidative stress, metabolic pathway flux | Accurate quantification of nonanal, compensation for matrix effects | How does nonanal flux change in response to oxidative stress or specific metabolic interventions? |
| Lipidomics | Markers of oxidized lipids, lipid signaling pathways | Reliable measurement of nonanal derived from specific lipid classes | What lipid species are the primary precursors to nonanal formation under different physiological conditions? |
| Proteomics | Potential nonanal-protein adducts, indirect markers of cellular state | Standard for quantifying nonanal, enabling correlation with protein changes | Does nonanal modification of proteins correlate with specific cellular functions or disease states? |
| Transcriptomics | Gene expression related to lipid metabolism or oxidative stress response | Enables accurate quantification of nonanal, correlating with gene expression | How does the expression of genes involved in lipid metabolism or antioxidant defense relate to nonanal levels? |
Interdisciplinary Synergy in Applying this compound for Novel Research Questions
The versatility of this compound as an analytical tool extends its application across a wide array of scientific disciplines, fostering interdisciplinary synergy and enabling the investigation of novel research questions. Nonanal itself is relevant in fields ranging from environmental science and food safety to clinical diagnostics and neuroscience.
In clinical diagnostics , nonanal has been identified as a potential volatile organic compound (VOC) biomarker for various diseases, including certain cancers and inflammatory bowel disease owlstonemedical.comowlstonemedical.com. The precise quantification of nonanal in breath, urine, or blood samples using this compound as an internal standard can improve the diagnostic accuracy and reliability of these breath or fluid-based biomarkers. For example, studies have indicated nonanal as a potential marker in exhaled breath for ovarian cancer owlstonemedical.com and inflammatory bowel disease owlstonemedical.com.
In food science and agriculture , nonanal is recognized as an indicator of lipid oxidation and spoilage in various food products, such as meat and oils nih.govrsc.orgmdpi.com. This compound can be employed to accurately monitor nonanal levels, providing a more precise assessment of food quality, shelf-life, and the effectiveness of preservation methods. This aids in quality control and the development of intelligent packaging solutions.
In environmental science , aldehydes, including nonanal, are components of air pollution and can be formed from the oxidation of volatile organic compounds healtheffects.org. This compound can be used to quantify nonanal exposure levels in environmental samples, contributing to risk assessments and the study of atmospheric chemistry.
In neuroscience , aldehydes are implicated in neurodegenerative processes and neuronal signaling. The precise measurement of nonanal in brain tissue or cerebrospinal fluid using this compound could shed light on its role in neurological disorders and the mechanisms of neurotoxicity or neuroprotection.
The synergy across these fields is driven by the need for accurate, standardized quantification methods. This compound facilitates this by providing a reliable internal standard, enabling researchers from different disciplines to compare their findings and collaborate on complex problems. Future research will likely leverage this compound to bridge these disciplinary gaps, leading to new insights into health, disease, and environmental processes.
Table 6.3: Interdisciplinary Applications of this compound
| Research Field | Key Research Question Addressed by this compound | Data Type Generated | Example Application |
| Clinical Diagnostics | Nonanal as a volatile biomarker for disease detection or monitoring | Quantitative nonanal levels in breath, urine, or blood | Early detection of ovarian cancer, monitoring inflammatory bowel disease activity. |
| Food Science | Assessing lipid oxidation, spoilage, and quality in food products | Precise nonanal concentration in food matrices (e.g., meat, oils) | Determining shelf-life, evaluating preservation techniques, quality control of food products. |
| Environmental Science | Quantifying human exposure to atmospheric aldehydes | Nonanal levels in air samples, biological matrices reflecting exposure | Environmental monitoring, air quality assessment, epidemiological studies on pollution-related health effects. |
| Neuroscience | Investigating the role of nonanal in neurochemical signaling and neurodegeneration | Accurate nonanal quantification in brain tissue, cerebrospinal fluid, or plasma | Understanding mechanisms of neurodegenerative diseases, studying aldehyde neurotoxicity. |
| Toxicology | Assessing cellular damage or metabolic alterations due to nonanal exposure | Nonanal levels in cell cultures or animal models | Mechanistic studies of aldehyde toxicity, development of protective strategies. |
Q & A
Basic Research Questions
Q. How can researchers synthesize Nonanal-d18 with high isotopic purity, and what methodological steps ensure reproducibility?
- Answer : Synthesis of this compound requires precise deuteration protocols. Start by selecting deuterated precursors (e.g., deuterium-labeled aldehydes) and optimizing reaction conditions (temperature, solvent purity) to minimize proton back-exchange. Purification via column chromatography or distillation should be validated using NMR and mass spectrometry to confirm isotopic purity (>98% d18). Replicate synthesis batches under controlled environments to ensure consistency, and document deviations in reaction parameters (e.g., humidity effects) that may compromise isotopic integrity .
Q. What analytical techniques are optimal for detecting and quantifying this compound in complex biological matrices?
- Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is preferred due to its sensitivity to deuterium labeling. Use selective ion monitoring (SIM) for m/z ratios specific to this compound fragments. Calibrate with deuterated internal standards (e.g., Nonanal-d17) to correct for matrix effects. Validate the method by spiking known concentrations into blank matrices and assessing recovery rates (target: 90–110%) and limit of detection (LOD < 0.1 ppm). Ensure chromatographic separation avoids co-elution with endogenous nonanal .
Q. How can researchers ensure the isotopic integrity of this compound during long-term storage?
- Answer : Store this compound in inert, airtight containers under argon or nitrogen to prevent oxidation and proton exchange. Conduct stability tests by comparing pre- and post-storage isotopic purity via high-resolution mass spectrometry (HRMS). If degradation exceeds 2%, consider additives (e.g., antioxidants) or lower storage temperatures (−20°C). Document storage conditions and batch-specific degradation rates to guide future experimental timelines .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported stability data for this compound across different solvents?
- Answer : Systematically test stability in solvents (e.g., DMSO, ethanol) under varied conditions (temperature, light exposure). Use a fractional factorial design to isolate variables influencing degradation. Employ kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Replicate conflicting studies with identical solvent batches and analytical methods, and perform statistical equivalence testing (e.g., two one-sided t-tests) to identify methodological discrepancies (e.g., solvent impurities, calibration errors) .
Q. What methodological considerations are critical when quantifying trace amounts of this compound in metabolic flux analysis studies?
- Answer : Use stable isotope-resolved metabolomics (SIRM) with ultra-high-performance liquid chromatography (UHPLC) coupled to tandem MS. Optimize collision energy to distinguish this compound from isobaric interferences (e.g., other C9 aldehydes). Normalize data to cell biomass or protein content to account for biological variability. Validate quantification via standard addition curves in cellular lysates and compare with computational models (e.g., isotopic spectral deconvolution) to address background noise .
Q. How can researchers address isotopic interference when tracking this compound in metabolic pathway studies involving deuterium/hydrogen exchange?
- Answer : Conduct control experiments with non-deuterated analogs to quantify natural hydrogen exchange rates. Use time-resolved sampling to differentiate enzymatic vs. non-enzymatic exchange mechanisms. Apply computational tools (e.g., isotopic pattern prediction software) to deconvolute MS spectra. If interference exceeds 5%, refine experimental conditions (e.g., shorter incubation times, enzyme inhibitors) or switch to higher-resolution MS platforms (e.g., Orbitrap) .
Methodological Best Practices
- Data Validation : Always include triplicate measurements and negative controls (e.g., solvent-only samples) to distinguish artifacts from true signals. Use coefficient of variation (CV) thresholds (<15%) to assess reproducibility .
- Statistical Rigor : For contradictory results, apply Bayesian analysis to weigh evidence from prior studies or use meta-analysis frameworks to reconcile datasets .
- Ethical Compliance : While this compound is non-hazardous, document all synthesis and storage protocols to meet institutional safety standards. Ensure raw data transparency by depositing spectra and chromatograms in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
